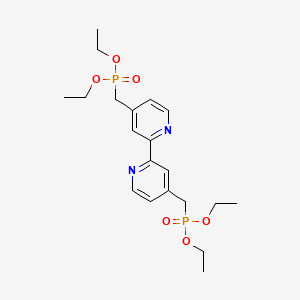
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid is a phenolic compound with the molecular formula C8H8O6 It is characterized by the presence of three hydroxyl groups attached to the benzene ring and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid can be synthesized through several methods. One common approach involves the hydroxylation of phenylacetic acid derivatives. The reaction typically requires the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete hydroxylation of the benzene ring.
Industrial Production Methods
In industrial settings, the production of hydroxy(3,4,5-trihydroxyphenyl)acetic acid often involves the use of biocatalysts. Microbial fermentation processes using specific strains of bacteria or fungi can be employed to achieve high yields of the compound. These biocatalytic methods are preferred due to their environmental friendliness and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The hydroxyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents are commonly used.
Reduction: Sodium borohydride and other reducing agents are employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: Utilized in the production of antioxidants for food preservation and cosmetic formulations.
Mecanismo De Acción
The mechanism of action of hydroxy(3,4,5-trihydroxyphenyl)acetic acid primarily involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. It interacts with molecular targets such as enzymes and signaling pathways involved in oxidative stress response, modulating their activity to exert protective effects.
Comparación Con Compuestos Similares
2-Hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid can be compared with other phenolic acids, such as:
3,4-Dihydroxyphenylacetic acid: Similar in structure but lacks the additional hydroxyl group at the 5-position.
Gallic acid: Contains three hydroxyl groups but differs in the position of the carboxylic acid group.
Caffeic acid: Contains two hydroxyl groups and a vinyl group, differing in both structure and reactivity.
Propiedades
Número CAS |
189506-56-7 |
|---|---|
Fórmula molecular |
C8H8O6 |
Peso molecular |
200.146 |
Nombre IUPAC |
2-hydroxy-2-(3,4,5-trihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O6/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6,9-12H,(H,13,14) |
Clave InChI |
GKNXKVFCNOWHDA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C(C(=O)O)O |
Sinónimos |
Benzeneacetic acid, alpha,3,4,5-tetrahydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Cyclohept[d]isoxazol-5-one,4-hydroxy-(9CI)](/img/new.no-structure.jpg)






![3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one](/img/structure/B574102.png)


![diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate](/img/structure/B574108.png)
